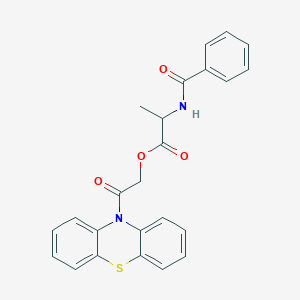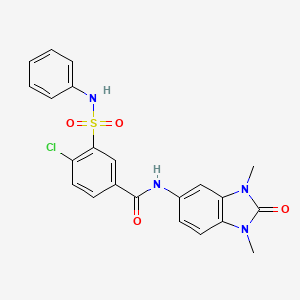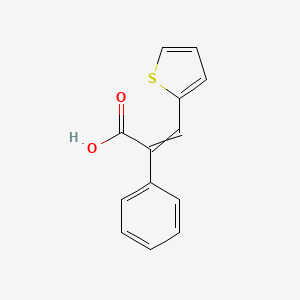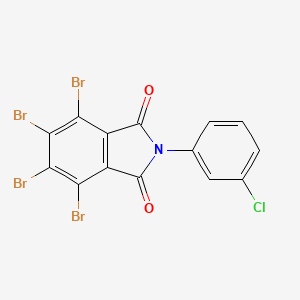![molecular formula C20H16N2 B12481696 2-Methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B12481696.png)
2-Methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine typically involves the condensation of cyclopentadienyl-derived γ-diketones with arylhydrazines. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific pathways. Detailed studies are required to fully elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Pyridazine: A parent compound with a similar core structure but lacking the additional substituents.
Pyridazinone: A derivative with a keto functionality, known for its diverse pharmacological activities.
Imidazopyridine: Another heterocyclic compound with a fused bicyclic structure, widely used in medicinal chemistry .
Uniqueness: 2-Methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C20H16N2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-methyl-1,4-diphenylcyclopenta[d]pyridazine |
InChI |
InChI=1S/C20H16N2/c1-22-20(16-11-6-3-7-12-16)18-14-8-13-17(18)19(21-22)15-9-4-2-5-10-15/h2-14H,1H3 |
InChI Key |
UGQBWAARCFJMKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC=C2C(=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12481629.png)

![1-(3-{[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B12481633.png)

![5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12481653.png)
![Ethyl 3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481655.png)
![2-[(2-methylfuran-3-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B12481657.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12481663.png)
![2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12481664.png)


![N-{2-[(4-methylbenzyl)oxy]benzyl}propan-2-amine](/img/structure/B12481679.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B12481683.png)
![2-[Ethyl-(4-fluoro-benzenesulfonyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12481692.png)
